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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinic acid

Cat. No.: B1451551 Get Quote

This document provides a comprehensive technical overview of the solubility characteristics of

4-Chloro-6-methylnicotinic acid, a crucial parameter for its application in research, process

chemistry, and pharmaceutical development. Understanding and quantifying the solubility of

this compound is paramount for ensuring reproducible results in synthesis, purification, and

formulation.[1] This guide synthesizes theoretical principles with practical, field-proven

methodologies to provide researchers with a robust framework for their work.

Introduction: The Importance of Solubility
4-Chloro-6-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Its

structural features—a heterocyclic aromatic ring, a carboxylic acid group, and a chlorine atom

—dictate its physicochemical properties and, consequently, its solubility profile. In drug

discovery and development, solubility is a critical attribute that influences a compound's

absorption and bioavailability.[1][2] For process chemists, knowledge of solubility is essential

for selecting appropriate solvents for reactions, crystallization, and purification, thereby

maximizing yield and purity.

This guide will explore the key physicochemical properties of 4-Chloro-6-methylnicotinic
acid, discuss the theoretical factors governing its solubility, and provide a detailed, validated

protocol for its experimental determination.

Physicochemical Properties
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A molecule's solubility is intrinsically linked to its structural and electronic properties. The key

parameters for 4-Chloro-6-methylnicotinic acid are summarized below.

Property Value CAS Number Source

Molecular Formula C₇H₆ClNO₂ 503555-50-8 [3]

Molecular Weight 171.58 g/mol 503555-50-8 [3]

Appearance Yellow Powder 503555-50-8 [3]

pKa (Predicted) 2.79 ± 0.25 503555-50-8 [3]

Boiling Point

(Predicted)
344.8 ± 37.0 °C 503555-50-8 [3]

Density (Predicted) 1.390 ± 0.06 g/cm³ 503555-50-8 [3]

Expert Insights:

The predicted pKa of 2.79 is attributed to the carboxylic acid group.[3] This acidic nature is a

dominant factor in its solubility profile. It signifies that the compound's charge state, and thus

its aqueous solubility, will be highly dependent on the pH of the medium.[2][4] At pH values

above the pKa, the molecule will deprotonate to form the more soluble carboxylate anion.

The presence of both a polar carboxylic acid group and a moderately non-polar

chloromethyl-substituted pyridine ring suggests amphiphilic character, indicating potential

solubility in both polar and some semi-polar organic solvents.

Factors Influencing Solubility
The dissolution of a solid in a liquid is a complex process governed by thermodynamics. Key

factors include the solute's crystal lattice energy, the solvent's properties, and the interactions

between solute and solvent molecules.[5][6]

pH: As indicated by its pKa, pH is the most critical factor for aqueous solubility.[4] In acidic

media (pH < 2), the compound will be in its neutral, less soluble form. As the pH increases

above 3, deprotonation occurs, leading to a significant increase in solubility due to the

formation of the highly polar carboxylate salt.
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Solvent Polarity: The "like dissolves like" principle is fundamental.[6] Polar protic solvents

(e.g., water, methanol, ethanol) are expected to be effective solvents, particularly at elevated

pH, due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen.

Aprotic polar solvents (e.g., DMSO, DMF) are also likely to be good solvents. Non-polar

solvents (e.g., hexane, toluene) are predicted to be poor solvents for this compound.

Temperature: For most substances, solubility is an endothermic process, meaning solubility

increases with temperature.[2][6] This relationship should be experimentally verified for

process optimization, especially for crystallization procedures.

Crystal Form (Polymorphism): The solid-state structure of the compound can significantly

impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than

their crystalline counterparts.[5] It is crucial to characterize the solid form being used in any

solubility determination.

Experimental Determination of Thermodynamic
Solubility
To ensure accuracy and reproducibility, a standardized protocol is essential. The Shake-Flask

Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[7][8] This

method measures the concentration of a compound in a saturated solution that is in equilibrium

with an excess of the solid compound.[7][9]

Principle of the Method
An excess amount of solid 4-Chloro-6-methylnicotinic acid is added to a specific solvent.

The resulting suspension is agitated at a constant temperature for a sufficient period to allow

the system to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases

are separated, and the concentration of the dissolved compound in the supernatant is

quantified using a suitable analytical technique (e.g., HPLC-UV).

Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the Shake-Flask protocol.
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2. Add precise volume
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3. Agitate at constant T
(e.g., 24-48h at 25°C)

4. Allow solid to settle

5. Filter supernatant
(e.g., 0.22 µm PTFE filter)

6. Dilute sample if
necessary

7. Quantify by HPLC-UV
against calibration curve

8. Calculate solubility
(mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Assay.
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Detailed Step-by-Step Protocol
Materials:

4-Chloro-6-methylnicotinic acid (solid, characterized)

Selected solvents (e.g., pH 7.4 phosphate buffer, water, ethanol, DMSO)

2-mL glass vials with screw caps

Orbital shaker with temperature control

Centrifuge

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

HPLC system with UV detector

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess of solid 4-Chloro-6-methylnicotinic acid to a glass vial.

Causality: Using an excess ensures that saturation is achieved and maintained throughout

the experiment.[7] A good starting point is 2-5 mg of solid per 1 mL of solvent.

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired pre-

equilibrated solvent to the vial.

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled

environment (e.g., 25 °C). Agitate for at least 24 hours. Causality: A 24-48 hour period is

typically sufficient to ensure the system reaches true thermodynamic equilibrium. Shorter

times may result in an underestimation of solubility (kinetic solubility).[8][9]

Phase Separation: After incubation, allow the vials to stand for a short period to let the

undissolved solid settle. For robust separation, centrifuge the vials (e.g., 10,000 x g for 10

minutes).
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Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately

filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is critical

to remove any fine particulates that could otherwise lead to an overestimation of solubility.

The filter material should be validated for low compound binding.

Quantification: Prepare a standard calibration curve of the compound in the chosen solvent.

Analyze the filtered sample by a validated HPLC-UV method. Dilute the sample with the

mobile phase if its concentration exceeds the linear range of the calibration curve.

Calculation: Determine the concentration from the calibration curve, accounting for any

dilution factors. The result is the thermodynamic solubility of the compound in that solvent at

the specified temperature.

Predicted Solubility Behavior & Practical
Implications
While specific experimental data for 4-Chloro-6-methylnicotinic acid is not widely published

in public literature, its behavior can be predicted based on its structure and the principles

discussed.
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Solvent Class Predicted Solubility
Rationale & Application
Insight

Aqueous Buffers (pH > 4) High

The compound will exist as the

soluble carboxylate salt. Ideal

for preparing stock solutions

for in vitro biological assays

and for aqueous-phase

reactions.

Water (unbuffered) Moderate

The compound will partially

self-acidify the water, leading

to a pH-dependent equilibrium

between the neutral and

ionized forms.

Polar Protic Solvents

(Methanol, Ethanol)
Moderate to High

Good hydrogen bonding

capability allows for effective

solvation of the carboxylic acid

and pyridine ring. Useful for

reaction chemistry and non-

aqueous formulations.

Polar Aprotic Solvents (DMSO,

DMF)
High

Strong dipole moments can

effectively solvate the

molecule. DMSO is a common

choice for creating high-

concentration stock solutions

for initial screening.[10]

Non-Polar Solvents (Toluene,

Hexane)
Low to Insoluble

The high polarity of the

molecule makes it

incompatible with non-polar

media. Useful for

precipitation/crystallization

steps during purification.

The relationship between the key factors influencing the solubility of an ionizable compound

like 4-Chloro-6-methylnicotinic acid is depicted below.
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Caption: Factors governing the solubility of the target compound.

Conclusion
The solubility of 4-Chloro-6-methylnicotinic acid is a multifaceted property governed by its

acidic pKa, molecular polarity, and the characteristics of the solvent system. Its solubility is

highly pH-dependent in aqueous media and is predicted to be favorable in polar organic

solvents. For any research or development activity, it is imperative to move beyond prediction

and perform rigorous experimental determination. The Shake-Flask method detailed herein

provides a trustworthy and universally accepted protocol for obtaining reliable thermodynamic

solubility data, which is fundamental for the successful application and progression of this

compound in any scientific endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1451551#solubility-of-4-chloro-6-methylnicotinic-
acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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